molecular formula C23H24N2O2 B11396444 N-benzyl-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide

N-benzyl-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11396444
M. Wt: 360.4 g/mol
InChI Key: GDGVXBCLMONIQZ-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with benzyl, 2-methylpropoxy, and pyridin-2-yl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine in the presence of a base such as triethylamine.

    Introduction of Substituents: The benzyl, 2-methylpropoxy, and pyridin-2-yl groups can be introduced through nucleophilic substitution reactions. For example, benzyl bromide can react with the amine group to form the N-benzyl derivative.

    Final Assembly: The final compound can be assembled by coupling the intermediate products under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential pharmacological agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide
  • N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide
  • N-benzyl-4-(2-methylpropoxy)-N-(pyridin-3-yl)benzamide

Uniqueness

N-benzyl-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the 2-methylpropoxy group, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-benzyl-4-(2-methylpropoxy)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O2/c1-18(2)17-27-21-13-11-20(12-14-21)23(26)25(22-10-6-7-15-24-22)16-19-8-4-3-5-9-19/h3-15,18H,16-17H2,1-2H3

InChI Key

GDGVXBCLMONIQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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